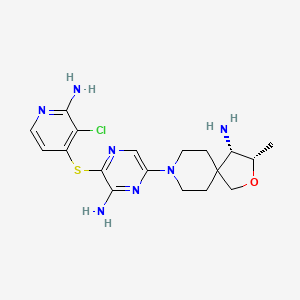

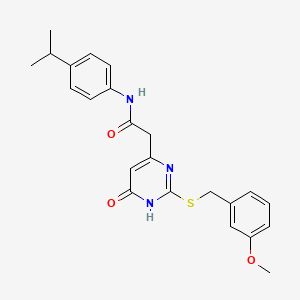

![molecular formula C18H19N5O2S B2543658 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 905764-90-1](/img/structure/B2543658.png)

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a derivative of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which has been studied for its potential antiviral and virucidal activities. The core structure of this compound includes a 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This core is known for its versatility in medicinal chemistry due to its resemblance to the peptide linkage and its ability to mimic various biologically active molecules .

Synthesis Analysis

The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involves multiple steps, including the formation of the triazole ring, followed by the introduction of the sulfanyl group. The structures of the synthesized compounds are typically confirmed using techniques such as 1H NMR, IR, and elemental analysis. These methods ensure the correct assembly of the molecular framework and the proper placement of functional groups .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at a significant angle to the benzene ring, which is stabilized by an intramolecular N—H⋯N hydrogen bond. Such intramolecular interactions are crucial for the biological activity of these molecules .

Chemical Reactions Analysis

While specific chemical reactions of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide are not detailed in the provided papers, the related sulfonamide and acetamide compounds are known to participate in various biological interactions. These interactions often involve the formation or disruption of hydrogen bonds with biological targets, which can lead to antiviral, antitumor, or anticonvulsant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds and packing interactions can create distinct hydrophilic and hydrophobic areas within the crystal structure, affecting solubility and bioavailability. The conformation of the acetamide moiety, as well as the presence of functional groups like methoxy or nitro groups, can significantly alter the compound's properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of 1,2,4-triazoles, including compounds related to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide. For instance, studies have reported on the synthesis of organophosphorus compounds involving 1,2,4-triazoles, showcasing methodologies to create s-triazolo and triazaphosphopine derivatives through reactions with Lawesson's Reagent (Moustafa, 1999). Another research effort synthesized pyrolin derivatives of similar structures, evaluating their antiexudative activity, indicating significant biological potential in this chemical class (Chalenko et al., 2019).

Biological Activities

The exploration of biological activities is a significant area of research for compounds related to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide. Some studies have demonstrated the potential anticancer activities of metal ion complexes derived from tetrazole-triazole compounds, indicating promising cytotoxic effects against cancer cell lines (Ghani & Alabdali, 2022). Another research focus is on antimicrobial properties, where new series of acetamide derivatives containing the 1,2,4-triazole moiety have been synthesized and shown to possess in-vitro antibacterial, antifungal, and antituberculosis activity, highlighting the versatility of these compounds in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).

Propiedades

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-25-15-9-5-8-14(11-15)20-17(24)12-26-18-22-21-16(23(18)19)10-13-6-3-2-4-7-13/h2-9,11H,10,12,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENIRVVDQGBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)

![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)